

A Comparative Guide to Dacomitinib Pharmacokinetics in Diverse Patient Populations

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Compound of Interest

Compound Name: Dacomitinib-d10

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This guide provides a comprehensive comparison of the pharmacokinetics of dacomitinib, a second-generation, irreversible pan-HER tyrosine kinase inhibitor, across various patient populations. Dacomitinib is indicated for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations.[1][2] Understanding its pharmacokinetic profile in different clinical scenarios is crucial for optimizing dosing strategies and ensuring patient safety.

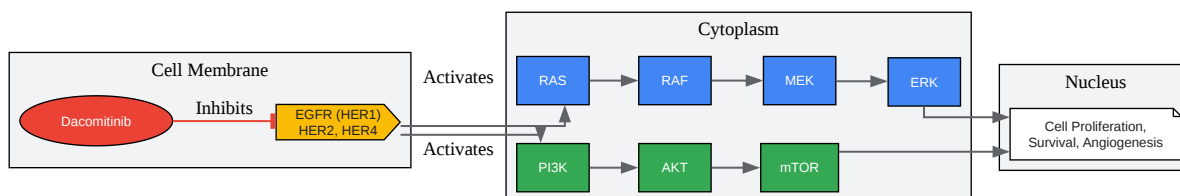
Pharmacokinetic Profile of Dacomitinib

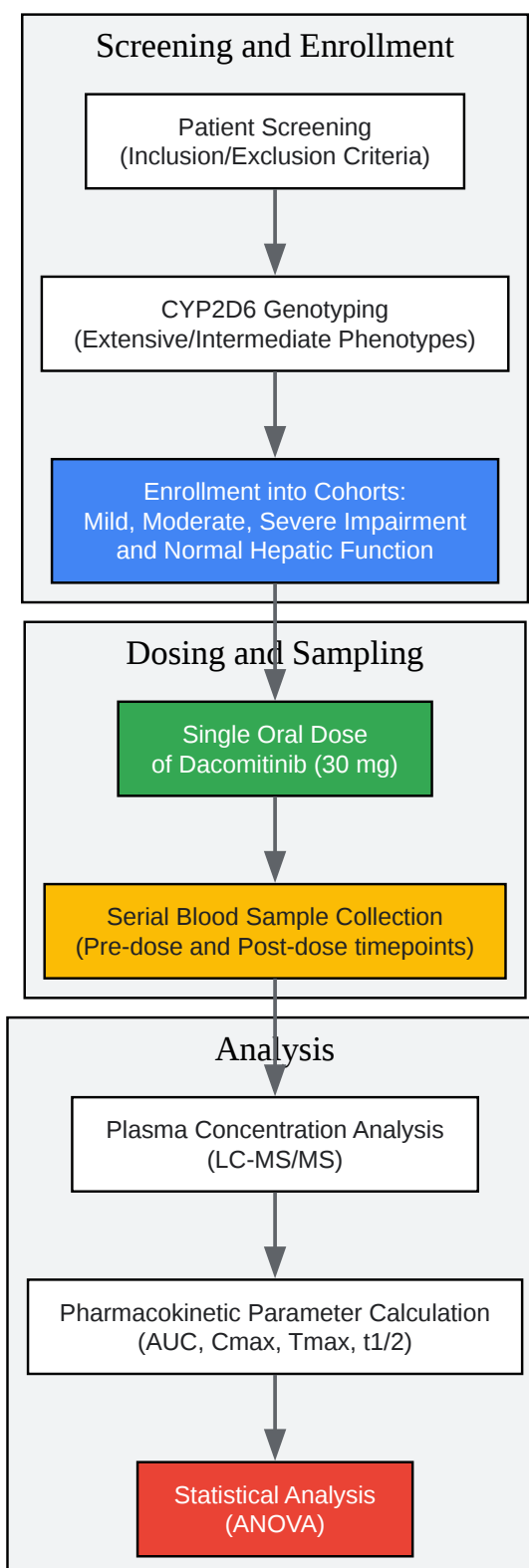
Dacomitinib is administered orally, with a recommended dosage of 45 mg once daily.[2] It can be taken with or without food.[2] The mean absolute bioavailability of dacomitinib is 80%, and peak plasma concentrations are typically reached at a median of 6 hours after a single 45 mg dose.[3][4] Steady-state concentrations are achieved within 14 days of repeated dosing.[3] Dacomitinib is primarily metabolized by oxidation and glutathione conjugation, with CYP2D6 being the major isozyme involved in the formation of its active metabolite, O-desmethyl dacomitinib, and CYP3A4 contributing to other minor oxidative metabolites.[4][5]

Dacomitinib Signaling Pathway

Dacomitinib functions by irreversibly inhibiting the tyrosine kinase activity of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[6]

[7] This blockade disrupts downstream signaling pathways involved in cancer cell growth and proliferation.





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